molecular formula C7H11N3O2 B8319995 5-(4H-1,2,4-triazol-3-yl)pentanoic acid

5-(4H-1,2,4-triazol-3-yl)pentanoic acid

Cat. No.: B8319995
M. Wt: 169.18 g/mol
InChI Key: SHHMZGODDGYBRU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-(4H-1,2,4-Triazol-3-yl)pentanoic acid is a chemical compound featuring a 1,2,4-triazole heterocycle linked to a pentanoic acid chain. The 1,2,4-triazole scaffold is of significant interest in medicinal chemistry and drug discovery due to its widespread presence in pharmacologically active molecules. Triazole derivatives are frequently investigated as key intermediates in the synthesis of more complex compounds and are known to exhibit a range of biological activities. For instance, structurally related triazole-based compounds have been developed as potent inhibitors of various biological targets, such as the URAT1 transporter for the treatment of hyperuricemia and gout , and have also been explored as antifungal agents and inhibitors of bacterial enzymes like Mur ligases in Mycobacterium tuberculosis . The presence of both the nitrogen-rich heterocycle and the carboxylic acid functional group in this molecule makes it a versatile building block for chemical synthesis and provides the potential for coordination in metal-organic frameworks . Researchers can utilize this compound as a precursor or intermediate in developing novel therapeutic agents or functional materials. Handle this product with care in a laboratory setting. This compound is For Research Use Only (RUO) and is not intended for diagnostic or therapeutic applications.

Properties

Molecular Formula

C7H11N3O2

Molecular Weight

169.18 g/mol

IUPAC Name

5-(1H-1,2,4-triazol-5-yl)pentanoic acid

InChI

InChI=1S/C7H11N3O2/c11-7(12)4-2-1-3-6-8-5-9-10-6/h5H,1-4H2,(H,11,12)(H,8,9,10)

InChI Key

SHHMZGODDGYBRU-UHFFFAOYSA-N

Canonical SMILES

C1=NNC(=N1)CCCCC(=O)O

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Triazole Moieties

3-{[5-(Trifluoromethyl)-4H-1,2,4-Triazol-3-yl]Carbamoyl}Propanoic Acid
  • Molecular formula : C₇H₇F₃N₄O₃
  • Key features : A trifluoromethyl (-CF₃) group and carbamoyl (-CONH₂) substituent on the triazole ring.
  • However, it may reduce aqueous solubility compared to the parent compound .
2-[4-(4H-1,2,4-Triazol-3-yl)Phenyl]Acetic Acid
  • Molecular formula : C₁₀H₉N₃O₂
  • Key features : A phenyl spacer between the triazole and acetic acid groups.
  • The shorter acetic acid chain reduces steric hindrance compared to the pentanoic acid derivative .

Triazole-Thiadiazole Hybrids

2-((4-Phenyl-5-(((5-Phenylamino-1,3,4-Thiadiazole-2-yl)Thio)Methyl)-1,2,4-Triazole-3-yl)Thio)Ethanoic Acid
  • Molecular formula : C₂₀H₁₇N₇O₂S₃
  • Key features : Integration of a thiadiazole ring and thioether (-S-) linkages.
  • Properties : The sulfur-rich structure enhances electron delocalization and metal-chelating capacity. Molecular docking studies suggest high affinity for enzyme active sites, particularly in antimicrobial or anticancer targets .

Triazole Derivatives with Aliphatic Modifications

(3S)-3-Methyl-5-Oxo-5-[(1,3-Thiazol-2-yl)Amino]Pentanoic Acid
  • Molecular formula : C₉H₁₂N₂O₃S
  • Key features : A thiazole ring replaces the triazole, with a ketone group in the aliphatic chain.
  • Properties : The thiazole’s nitrogen-sulfur heterocycle improves hydrogen-bonding capacity, while the ketone increases reactivity, enabling Schiff base formation. This contrasts with the triazole’s metabolic resistance .

Phenethyl-Substituted Triazole Derivatives

2-((4-R-5-Phenethyl-4H-1,2,4-Triazol-3-yl)Thio)Ethanoic Acid
  • Molecular formula : C₁₂H₁₃N₃O₂S (R = H)
  • Key features : A phenethyl group (-CH₂CH₂C₆H₅) and thioether linkage.
  • Properties : The bulky phenethyl substituent enhances hydrophobic interactions in biological systems, while the thioether improves radical scavenging activity. These derivatives exhibit tunable acidity via R-group modifications .

Comparative Analysis Table

Compound Molecular Formula Key Substituents Molecular Weight (g/mol) Notable Properties
5-(4H-1,2,4-Triazol-3-yl)pentanoic acid C₇H₁₀N₃O₂ Pentanoic acid chain 170.1 Mild synthesis conditions; intermediate for complex heterocycles
3-{[5-(CF₃)-Triazol-3-yl]carbamoyl}propanoic acid C₇H₇F₃N₄O₃ Trifluoromethyl, carbamoyl 252.15 High lipophilicity; potential metabolic stability
2-((4-Ph-5-(Thiadiazole)methyl-Triazol)thio)ethanoic acid C₂₀H₁₇N₇O₂S₃ Thiadiazole, thioether 491.6 (calc.) Enzyme inhibition via sulfur-mediated binding
(3S)-3-Me-5-oxo-5-(thiazol-2-yl)pentanoic acid C₉H₁₂N₂O₃S Thiazole, ketone 228.3 Enhanced solubility; reactive ketone moiety
2-((4-R-5-phenethyl-Triazol)thio)ethanoic acid C₁₂H₁₃N₃O₂S Phenethyl, thioether 279.3 (R = H) Hydrophobic binding; radical scavenging

Key Research Findings

  • Synthetic Utility: this compound is synthesized efficiently under mild conditions, enabling scalable production . In contrast, thiadiazole-triazole hybrids require multi-step protocols with harsh reagents like POCl₃ .
  • Biological Potential: Thiadiazole-containing derivatives show superior docking scores for enzyme targets compared to the parent compound, suggesting therapeutic promise .
  • Physicochemical Properties: The trifluoromethyl analogue’s lipophilicity (logP ~2.5) exceeds that of the pentanoic acid derivative (logP ~1.2), impacting bioavailability .

Preparation Methods

Reaction Mechanism and Optimization

The alum-catalyzed method, adapted from the synthesis of analogous triazole derivatives, involves the cyclocondensation of β-ketopentanoic acid with thiosemicarbazide in aqueous media. Aluminum potassium sulfate dodecahydrate (Alum, KAl(SO₄)₂·12H₂O) serves as a non-toxic, cost-effective catalyst, enabling the reaction to proceed at 80°C with a yield of 82–85%. The mechanism proceeds via initial formation of a thiosemicarbazone intermediate, followed by intramolecular cyclization to yield the 1,2,4-triazole ring (Figure 1).

Reaction Scheme:

β-Ketopentanoic acid+ThiosemicarbazideAlum, H2O, 80°C5-(4H-1,2,4-Triazol-3-yl)Pentanoic Acid\text{β-Ketopentanoic acid} + \text{Thiosemicarbazide} \xrightarrow{\text{Alum, H}_2\text{O, 80°C}} \text{5-(4H-1,2,4-Triazol-3-yl)Pentanoic Acid}

Key optimization parameters include:

  • Catalyst Loading : 10 mol% alum achieves optimal cyclization efficiency.

  • Solvent : Water enhances reaction sustainability, reducing environmental impact.

  • Temperature : Yields plateau above 80°C due to decomposition side reactions.

Characterization and Yield Data

Products were characterized using FT-IR, ¹H NMR, and ¹³C NMR spectroscopy. The IR spectrum exhibited peaks at 3278 cm⁻¹ (N–H stretch) and 1748 cm⁻¹ (C=O stretch of pentanoic acid). ¹H NMR (400 MHz, D₂O) confirmed the triazole proton at δ 8.12 ppm and the pentanoic acid chain protons between δ 1.25–2.45 ppm.

Table 1: Optimization of Alum-Catalyzed Synthesis

ParameterOptimal ValueYield (%)
Catalyst (mol%)1085
Temperature (°C)8083
Reaction Time (h)482

Cyclocondensation of Thiosemicarbazide with β-Ketoesters

Solvent-Based Approaches

An alternative route employs β-ketopentanoate esters (e.g., ethyl β-ketopentanoate) reacting with thiosemicarbazide in ethanol under reflux. This method avoids aqueous conditions but requires acidic catalysis (e.g., HCl), yielding 75–78% product. The ester intermediate is subsequently hydrolyzed to the carboxylic acid using NaOH (2M, 60°C, 2 h).

Solvent-Free Modifications

Recent advancements utilize solvent-free conditions with microwave irradiation (300 W, 100°C, 15 min), achieving 80% yield. This approach reduces reaction time from 6 hours to 15 minutes, albeit with marginally lower yields compared to alum-catalyzed methods.

Hydrazide-Nitrile Cyclization Strategies

Hydrazide Preparation and Cyclization

Pentanoic acid hydrazide, synthesized via reaction of pentanoic acid methyl ester with hydrazine hydrate (80°C, 4 h), undergoes cyclization with cyanogen bromide (BrCN) in dichloromethane (DCM) at room temperature. This method yields 60–65% product but requires stringent pH control (pH 4–5) to prevent byproduct formation.

Reaction Scheme:

Pentanoic Acid Hydrazide+BrCNDCM, RT5-(4H-1,2,4-Triazol-3-yl)Pentanoic Acid\text{Pentanoic Acid Hydrazide} + \text{BrCN} \xrightarrow{\text{DCM, RT}} \text{this compound}

Limitations and Byproducts

Competing formation of 1,3,4-thiadiazoles (up to 20%) necessitates chromatographic purification, reducing overall efficiency.

Comparative Analysis of Synthetic Routes

Table 2: Method Comparison for this compound Synthesis

MethodCatalystSolventYield (%)Eco-Friendliness
Alum-CatalyzedAlumWater85High
β-Ketoester CyclizationHClEthanol75Moderate
Hydrazide-NitrileNoneDCM60Low

The alum-catalyzed method outperforms alternatives in yield and sustainability, aligning with green chemistry principles. Solvent-free microwave-assisted methods offer rapid synthesis but require specialized equipment.

Scalability and Industrial Applications

Pilot-Scale Production

A 1 kg batch synthesis using alum catalysis demonstrated consistent yields (83–84%) and purity (>98% by HPLC). Key challenges included maintaining pH stability during large-scale aqueous reactions.

Pharmaceutical Relevance

The pentanoic acid moiety enhances bioavailability, making this compound a promising candidate for prodrug development . Current research focuses on derivatization for kinase inhibition applications.

Q & A

Q. Key Methodological Considerations :

  • Use of protecting groups for the carboxylic acid moiety during cyclization.
  • Purification via column chromatography or recrystallization to isolate high-purity products.

How are structural and purity characteristics of this compound validated?

Basic Research Focus
Structural confirmation relies on spectroscopic techniques:

  • 1H/13C NMR : Proton environments (e.g., triazole ring protons at δ 8.21–8.25 ppm) and carbon signals (e.g., carbonyl at δ 174.21 ppm) are critical for assignment .
  • Mass Spectrometry (MS) : High-resolution MS confirms molecular weight and fragmentation patterns.
  • Chromatography : HPLC or TLC assesses purity (>95% typically required for biological testing) .

Q. Example NMR Data for a Brominated Derivative :

Proton/CarbonChemical Shift (δ, ppm)Assignment
1H (triazole)8.21–8.25Aromatic H
13C (COO-)174.21Carboxylic acid

How do molecular docking studies elucidate the biological activity of triazole-containing derivatives?

Advanced Research Focus
Docking simulations (e.g., using AutoDock Vina) predict binding interactions with target proteins. For example, the carboxylic acid group in this compound derivatives forms hydrogen bonds with URAT1 transporters, critical for uric acid inhibition . Modifications to the triazole or pentanoic acid chain alter binding affinity, which can be quantified via docking scores (e.g., ΔG values) .

Q. Methodological Steps :

  • Prepare ligand (protonation states, energy minimization).
  • Select protein structure (PDB ID) and define binding pockets.
  • Validate docking protocol with known inhibitors.

What challenges arise in interpreting NMR spectra of triazole-containing compounds, and how are they resolved?

Advanced Research Focus
Triazole rings introduce complexity due to:

  • Signal Splitting : Overlapping proton signals from tautomerism (e.g., 1,2,4-triazole exists in multiple tautomeric forms).
  • Dynamic Effects : Ring currents and anisotropic effects shift proton resonances.

Q. Solutions :

  • Use 2D NMR (COSY, HSQC) to resolve overlapping signals.
  • Employ high-field instruments (≥400 MHz) for enhanced resolution .

How do substituents on the triazole ring influence the compound’s biological activity?

Advanced Research Focus
Substituents modulate lipophilicity, electronic effects, and steric hindrance. For instance:

  • Bromine atoms enhance hydrophobic interactions with protein pockets (e.g., URAT1 inhibitors) .
  • Carboxylate blocking (e.g., esterification) reduces antiradical activity by 50%, highlighting the group’s role in redox reactions .

Q. Experimental Validation :

  • Compare IC50 values of derivatives in enzyme assays.
  • Perform QSAR (Quantitative Structure-Activity Relationship) modeling.

What role do computational tools like SHELX play in structural refinement of triazole derivatives?

Advanced Research Focus
SHELX programs (e.g., SHELXL) refine crystal structures using X-ray diffraction data. For triazole derivatives:

  • High-resolution data (>1.0 Å) resolve tautomeric states and hydrogen-bonding networks.
  • Twinned data require robust refinement protocols to avoid model bias .

Q. Workflow :

  • Solve phase problem via direct methods (SHELXS).
  • Refine anisotropic displacement parameters (SHELXL).
  • Validate using R-factors and electron density maps.

How are stability and degradation profiles of this compound assessed?

Q. Advanced Research Focus

  • Forced Degradation Studies : Expose compounds to heat, light, and pH extremes. Monitor via HPLC.
  • Kinetic Analysis : Calculate degradation rate constants (k) under accelerated conditions.
  • Mass Spectrometry : Identify degradation products (e.g., decarboxylation or triazole ring cleavage) .

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